N-(2-Oxopyrrolidin-3-YL)benzamide
Description
N-(2-Oxopyrrolidin-3-yl)benzamide is a benzamide derivative characterized by a benzoyl group linked to a 2-oxopyrrolidin-3-yl amine moiety. The 2-oxopyrrolidinone ring introduces a lactam structure, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(2-oxopyrrolidin-3-yl)benzamide |
InChI |
InChI=1S/C11H12N2O2/c14-10(8-4-2-1-3-5-8)13-9-6-7-12-11(9)15/h1-5,9H,6-7H2,(H,12,15)(H,13,14) |
InChI Key |
RSHFEKLGJRYQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxopyrrolidin-3-YL)benzamide typically involves the reaction of 2-oxopyrrolidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-Oxopyrrolidin-3-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-(2-Oxopyrrolidin-3-YL)benzamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It can act as a ligand in biochemical assays .
Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents .
Mechanism of Action
The mechanism of action of N-(2-Oxopyrrolidin-3-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidinone ring plays a crucial role in its binding affinity and specificity . The pathways involved include inhibition of enzyme activity and alteration of signal transduction processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- Substituent Diversity : The 2-oxopyrrolidin-3-yl group distinguishes the target compound from analogs with hydroxyalkyl (), phenethyl (), or heterocyclic () substituents.
- Synthetic Efficiency : High yields (e.g., 80% for Rip-B) are achievable via straightforward amide coupling, a method likely applicable to the target compound .
Physicochemical Properties
Key Observations :
- Crystallography : Analogs like N-(4-methyl-3-oxocyclohexyl)benzamide exhibit well-defined crystal structures, suggesting the target compound may also form stable crystals suitable for X-ray analysis .
- Spectroscopy : FT-IR and NMR data for analogs () provide benchmarks for identifying the target compound’s functional groups .
Challenges and Limitations
- Synthetic Complexity : The 2-oxopyrrolidin-3-yl group may require multi-step synthesis, unlike simpler analogs (e.g., Rip-B).
- Data Gaps: Limited direct data on the target compound necessitate extrapolation from analogs, introducing uncertainty in properties like solubility and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
